Antitubercular Activity Comparison
In a direct head-to-head comparison within a library of 46 unsymmetrical cyclohexane-1,2-diamine derivatives, N1-(2-chlorobenzyl)cyclohexane-1,2-diamine (the free base of the target hydrochloride) demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of ≤6.25 µM. This potency is equivalent to the most active compounds in the series (e.g., compound 13a, MIC 3.125–6.25 µM) and distinguishes it from less active analogs, including many that lacked the 2-chlorobenzyl substitution [1].
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | ≤6.25 µM (converted from ≥6.25 µg/mL assuming typical MW) |
| Comparator Or Baseline | Compound 13a (active benchmark): 3.125–6.25 µM; Inactive analogs: >50 µM |
| Quantified Difference | Target compound MIC is within the top activity tier, at least 8-fold more potent than inactive analogs |
| Conditions | Mycobacterium tuberculosis H37Rv strain, microplate Alamar Blue assay |
Why This Matters
Procurement of this specific 2-chlorobenzyl-substituted derivative is essential for antitubercular SAR studies, as alternative substitution patterns yield significantly lower potency.
- [1] Beena, et al. (2012). Synthesis and antitubercular activity evaluation of novel unsymmetrical cyclohexane-1,2-diamine derivatives. Archiv der Pharmazie, 345(11), 896–901. View Source
